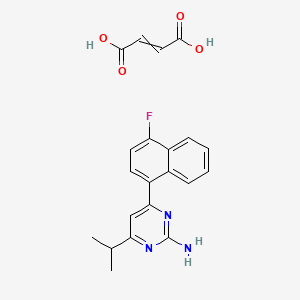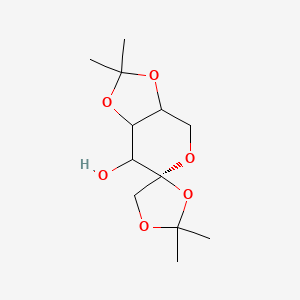
1,2--4,5-Di-O-isopropylidene-beta-D-fructopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as diacetone-D-fructose, is a derivative of fructose. This compound is characterized by the presence of two isopropylidene groups attached to the fructopyranose ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose typically involves the reaction of D-fructose with acetone in the presence of an acid catalyst. The reaction can be carried out using different catalysts, including sulfuric acid and ionic liquids. The process involves the formation of a cyclic ketal, which protects the hydroxyl groups of the fructose molecule .
Analyse Des Réactions Chimiques
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the isopropylidene groups are replaced by other functional groups.
Applications De Recherche Scientifique
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several scientific research applications:
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It is involved in the synthesis of antihyperlipidemic agents and other therapeutic compounds.
Industry: The compound is used in the production of chiral auxiliaries and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves its interaction with specific enzymes and metabolic pathways. The compound can modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby altering the metabolic flux within the cell . It also serves as a protective group for hydroxyl functionalities in synthetic organic chemistry, preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be compared with other similar compounds such as:
2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: This isomer has two isopropylidene groups attached at different positions on the fructopyranose ring.
1,23,4-Di-O-isopropylidene-beta-D-galactopyranose: This compound is a derivative of galactose and has similar protective properties for hydroxyl groups.
1,24,5-Di-O-isopropylidene-beta-D-mannopyranose: This is a mannose derivative with similar applications in organic synthesis.
The uniqueness of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose lies in its specific structural configuration, which provides distinct reactivity and stability compared to its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
(4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
Clé InChI |
NFHXOQDPQIQPKT-YAIDBFCLSA-N |
SMILES isomérique |
CC1(OC[C@]2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
SMILES canonique |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
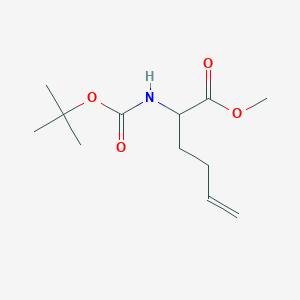
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
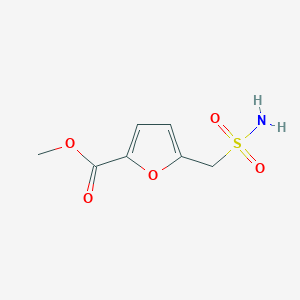
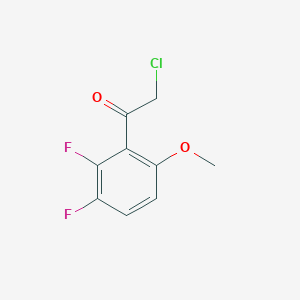
![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)

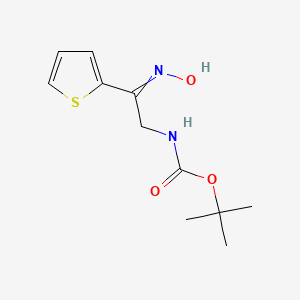
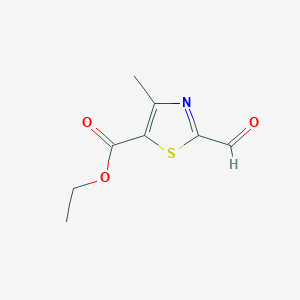
![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)
